N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide is an organic compound characterized by a bromine atom attached to a pyridine ring and a propionamide group. Its chemical structure is significant in various chemical reactions and applications, particularly in medicinal chemistry and organic synthesis. The compound is classified under the category of pyridine derivatives, which are known for their diverse biological activities and utility in pharmaceutical applications.
The synthesis of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with 2,2-dimethylpropionyl chloride. This reaction is facilitated by a base such as triethylamine and is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. The final product is purified through recrystallization or column chromatography to achieve high purity levels .
The molecular formula of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide is . The compound features a pyridine ring substituted at the 5-position with a bromine atom and at the 3-position with a propionamide group.
N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide can undergo various chemical reactions:
The mechanism of action for N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide involves its interactions with biological targets, which may include enzymes or receptors that are relevant in pharmacological contexts. The presence of the bromine atom and the propionamide group contributes to its reactivity and potential biological activity.
While specific data on its mechanism in biological systems may not be fully elucidated in current literature, similar compounds often exhibit effects through modulation of enzyme activity or interaction with cellular receptors .
The compound's melting point and boiling point data may vary based on purity and specific synthesis methods used. Further characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide has significant applications in medicinal chemistry as a building block for synthesizing more complex organic molecules. It serves as an intermediate in the development of pharmaceuticals targeting various diseases due to its potential biological activities. Moreover, its unique structural features make it valuable in studies related to drug design and development .
Regioselective bromination at the 5-position of the pyridine ring constitutes a critical initial step in synthesizing N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide (CAS 873302-39-7). Achieving high positional specificity presents challenges due to competing formation of 3-bromo and 3,5-dibromo isomers. Electrophilic bromination of pyridin-3-amine derivatives typically requires protecting the amine group to prevent undesired polybromination or decomposition. The pivalamide group (2,2-dimethylpropionamide) serves this dual purpose—it acts as both a protecting group for the amine and a directing group for electrophilic substitution. Studies indicate that N-protected 3-aminopyridine undergoes bromination at the 5-position with >85% regioselectivity when using molecular bromine (Br₂) in dichloromethane at 0-5°C, owing to the electron-directing effects of the amide carbonyl [1] [7].
Table 1: Bromination Conditions and Regioselectivity for Pyridine Scaffolds
Substrate | Brominating Agent | Solvent | Temp (°C) | Regioselectivity (%) | Isolated Yield (%) |
---|---|---|---|---|---|
3-Aminopyridine | Br₂/Pyridine | Chloroform | 25 | <50 | 35-45 |
N-Pivaloyl-3-aminopyridine | Br₂ (1.05 eq) | Dichloromethane | 0-5 | >85 | 72-78 |
N-Acetyl-3-aminopyridine | NBS | Acetonitrile | 25 | 70-75 | 65-70 |
Alternative approaches include halogen dance rearrangement strategies, where transient lithiation at the 4-position followed by bromine migration yields the thermodynamically favored 5-bromo isomer. This method, while efficient, demands stringent anhydrous conditions and cryogenic temperatures (-78°C) [8]. Recent innovations demonstrate that copper(II)-mediated bromination enables regiocontrol at higher temperatures (60°C), albeit with moderate yields (60-65%) [3].
The propionamide functionality in N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide is typically installed via coupling between 5-bromopyridin-3-amine and pivaloyl chloride. This reaction is optimized under Schotten-Baumann conditions, where aqueous sodium hydroxide maintains the pH while facilitating acylation in a biphasic system. Key challenges include suppressing hydrolysis of the acid chloride and minimizing N,N-di-acylation byproducts. Experimental data confirms that slow addition of pivaloyl chloride (1.1 equivalents over 30 minutes) to a cooled (0°C) mixture of 5-bromopyridin-3-amine and NaOH (1.5 eq) in water/toluene affords the highest conversion rates (95-97%) [1] [6].
Table 2: Amidation Techniques for Propionamide Formation
Coupling Agent | Base | Solvent System | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
---|---|---|---|---|---|
Pivaloyl chloride | NaOH (aq) | H₂O/Toluene | 2.0 | 92-95 | ≥95 |
Pivalic anhydride | Et₃N | DCM | 8.0 | 75-80 | 90-92 |
Pivalic acid | DCC/DMAP | THF | 12 | 65-70 | 85-88 |
Carbodiimide-mediated coupling (DCC/DMAP) proves less efficient due to slow reaction kinetics and significant epimerization risks. Conversely, pivalic anhydride in dichloromethane with triethylamine provides moderate yields (75-80%) but requires extended reaction times (8 hours). Nuclear magnetic resonance (NMR) analysis confirms that Schotten-Baumann conditions preserve the integrity of the bromopyridine ring while generating minimal impurities (<2%) [7].
Crystallization optimization significantly impacts the purity and recovery of N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide. The compound exhibits temperature-dependent solubility in protic and aprotic solvents, enabling polymorph control through cooling gradients. Studies reveal that ethyl acetate/n-hexane mixtures (1:3 v/v) provide optimal crystal nucleation kinetics, yielding prismatic crystals with >99.0% chemical purity after a single recrystallization step. By contrast, alcoholic solvents (methanol, ethanol) induce needle-like crystal habits with higher solvent inclusion tendencies, reducing purity to 92-95% [7].
Table 3: Solvent Systems for Crystallization Efficiency
Solvent Combination | Ratio (v/v) | Crystal Habit | Purity (%) | Recovery (%) |
---|---|---|---|---|
Ethyl acetate/n-Hexane | 1:3 | Prismatic | >99.0 | 85-88 |
Methanol/Water | 4:1 | Needles | 92-95 | 75-80 |
Acetonitrile/Water | 3:1 | Plates | 97-98 | 80-82 |
Isopropanol | Pure | Agglomerates | 90-92 | 70-75 |
Critical parameters for industrial-scale crystallization include:
Multi-step synthetic routes integrate bromination, protection, coupling, and deprotection sequences to access structurally complex pyridinylpropionamide derivatives. A representative pathway for N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide begins with 3-aminopyridine, proceeding through four stages: (1) N-pivaloylation, (2) regioselective bromination, (3) chromatographic purification, and (4) crystallization. This route achieves an overall yield of 68-72% with HPLC purity >99% [1] [7].
Table 4: Comparative Analysis of Multi-Step Synthetic Pathways
Synthetic Sequence | Key Reagents/Conditions | Overall Yield (%) | Purity (%) | Scale Limitations |
---|---|---|---|---|
1. Pivaloylation → 5-Bromination | PivCl/NaOH → Br₂/DCM (0°C) | 68-72 | >99 | None |
1. 5-Bromination → Pivaloylation | NBS/THF → PivCl/NEt₃ | 55-60 | 95-97 | <100 g |
1. Boc-protection → Bromination → Deprotection → Pivaloylation | (Boc)₂O → Br₂ → TFA → PivCl | 45-50 | 90-92 | Acid-sensitive groups |
Alternative sequences involving initial bromination require protecting group strategies to prevent side reactions. For example, tert-butoxycarbonyl (Boc) protection prior to bromination enables moderate yields (50-55%), but acid-catalyzed deprotection risks pyridine ring alkylation. The preferred sequence—early pivaloylation—eliminates protection/deprotection steps while providing crystalline intermediates amenable to direct isolation [6] [8].
Advanced derivatives incorporate Suzuki-Miyaura cross-coupling post-amide formation. The bromine atom undergoes palladium-catalyzed arylation with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol). Notably, the pivalamide group remains intact under these conditions, enabling access to 5-aryl-N-(pyridin-3-yl)pivalamides—key intermediates in kinase inhibitor synthesis [3] [5].
Table 5: Compounds Derived from N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide
Compound Name | Chemical Structure | Application Context |
---|---|---|
N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide | CC(C)(C)C(=O)NC₁=CC(=CN=C₁)Br | Kinase inhibitor intermediate |
N-(5-(4-Fluorophenyl)pyridin-3-yl)pivalamide | CC(C)(C)C(=O)NC₁=CC(=CN=C₁)C₂=CC=C(F)C=C₂ | Anticancer lead optimization |
3-(5-Bromopyridin-2-yl)-2,2-dimethylpropanamide | O=C(NCCC₁=NC=C(Br)C=C₁)C(C)(C)C | Lipoxygenase inhibitor scaffold |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7